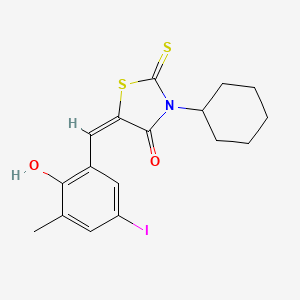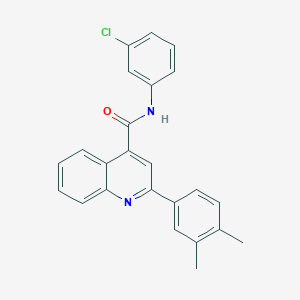![molecular formula C23H23N3O6 B11658638 (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11658638.png)
(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic molecule with potential applications in various fields of scientific research. Its structure comprises a pyrazolidine-3,5-dione core, substituted with a benzylidene group and a morpholin-4-yl-2-oxoethoxy moiety, making it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. The starting materials often include 1-phenylpyrazolidine-3,5-dione and appropriate benzylidene and morpholine derivatives. The reaction conditions may involve:
Condensation reactions: Utilizing aldehydes and ketones to form the benzylidene group.
Etherification: Introducing the morpholin-4-yl-2-oxoethoxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzylidene group can be reduced to form the corresponding alkane.
Substitution: The morpholin-4-yl-2-oxoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Participating in biochemical pathways to alter cellular functions.
Comparison with Similar Compounds
(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione: can be compared with other similar compounds, such as:
Pyrazolidine derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Morpholine derivatives: Compounds with similar morpholine moieties but different overall structures.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C23H23N3O6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(4E)-4-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H23N3O6/c1-30-20-14-16(7-8-19(20)32-15-21(27)25-9-11-31-12-10-25)13-18-22(28)24-26(23(18)29)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)/b18-13+ |
InChI Key |
OFZBZNJPLJOSDN-QGOAFFKASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11658568.png)
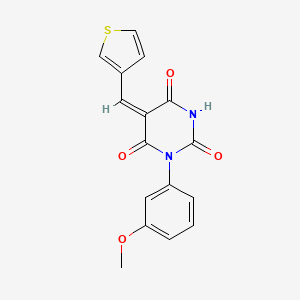
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11658591.png)

![3-(5-methylthiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658610.png)
![4-[(E)-(1-cyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid](/img/structure/B11658611.png)
![ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate](/img/structure/B11658617.png)
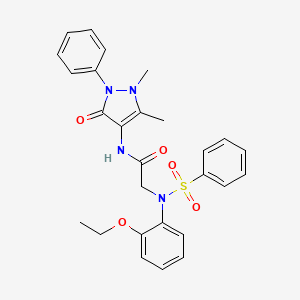
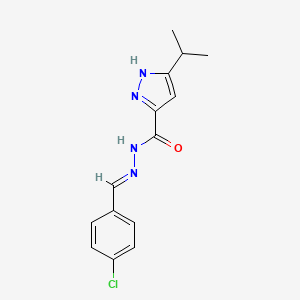
![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B11658629.png)
